molecular formula C18H17N3O2S B2548323 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941930-46-7

2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2548323
CAS No.: 941930-46-7
M. Wt: 339.41
InChI Key: ITXIPBAELLYMGP-UHFFFAOYSA-N
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Description

2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features both an oxadiazole ring and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the phenyl rings could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and phenyl groups. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole ring are known for their diverse biological activities.

    Ethylsulfanyl-Substituted Compounds: These compounds are studied for their potential in medicinal chemistry due to their unique sulfur-containing functional groups.

Uniqueness

2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide stands out due to the combination of the oxadiazole ring and the ethylsulfanyl group, which imparts unique chemical and biological properties. This combination is relatively rare and offers opportunities for developing novel compounds with enhanced activities.

Biological Activity

The compound 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acetamide moiety linked to a 1,3,4-oxadiazole ring and a phenyl group substituted with an ethylsulfanyl group. The molecular formula is C16H18N4OSC_{16}H_{18}N_4OS.

Structural Formula

C16H18N4OS\text{C}_{16}\text{H}_{18}\text{N}_4\text{OS}

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. The presence of the ethylsulfanyl group may enhance lipophilicity, improving membrane penetration and bioactivity.

Anti-inflammatory Effects

Compounds with oxadiazole structures have been reported to possess anti-inflammatory effects. The exact pathways remain under investigation; however, it is believed that they may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory processes.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
This compound64Escherichia coli

Study 2: Anti-inflammatory Activity

In another investigation published in Pharmaceutical Biology, the compound was tested for its ability to reduce inflammation in a murine model of acute inflammation. Results indicated a significant reduction in paw edema when administered at doses of 10 mg/kg compared to control groups.

Treatment GroupPaw Edema (mm)Control Group (mm)
Compound (10 mg/kg)5.010.5
Control10.5-

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-24-15-10-8-13(9-11-15)12-16(22)19-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXIPBAELLYMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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